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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040 Get Quote

Technical Support Center: Chloroform-Isoamyl
Alcohol Extraction
This guide provides troubleshooting and frequently asked questions for researchers, scientists,

and drug development professionals who encounter a viscous lysate during nucleic acid

extraction using the chloroform-isoamyl alcohol method.

Frequently Asked Questions (FAQs)
Q1: Why has my sample lysate become so viscous after the initial lysis step?

A viscous, gel-like lysate is typically caused by the release of large molecules of high-

molecular-weight genomic DNA (gDNA) from the cells.[1] During cell lysis, the nuclear and

cellular membranes are broken down, releasing the entire contents of the cell, including the

long strands of chromosomal DNA which create a viscous solution.[1] This is a common

occurrence, especially when working with large numbers of cells or tissues with high DNA

content.[2][3]

Q2: What are the negative consequences of a viscous lysate in my extraction?

A highly viscous lysate can significantly impede the efficiency and quality of your DNA/RNA

extraction.[4] Specific problems include:
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Poor Phase Separation: The thick consistency prevents a clean separation between the

aqueous phase (containing nucleic acids) and the organic phase (containing proteins and

lipids) after adding chloroform-isoamyl alcohol and centrifuging.[5]

Contamination: Inefficient separation can lead to the carryover of proteins and other

contaminants from the interphase into the aqueous layer, resulting in low purity samples

(e.g., low A260/280 ratios).[1][6]

Reduced Yield: The viscous nature makes it difficult to effectively pipette and transfer the

aqueous phase, leading to a significant loss of your target nucleic acid.[3]

Clogging: If using spin columns in subsequent purification steps, a viscous lysate can clog

the column membrane, further reducing yield.[2][7]

Q3: How can I reduce the viscosity of my lysate?

There are three primary methods to reduce lysate viscosity, each with its own advantages

depending on your downstream application:

Mechanical Shearing: This physically breaks the long DNA strands into smaller fragments.

Common techniques include repeatedly passing the lysate through a narrow-gauge syringe

needle or sonication.[1]

Enzymatic Digestion: Using a nuclease, such as DNase I, will enzymatically degrade the

DNA, quickly reducing viscosity.[1][8] This is a very effective method.

Dilution and High Salt: Increasing the volume of the lysis buffer or adding salt (e.g., NaCl)

can help reduce viscosity.[9] High salt concentrations help to neutralize the charge on the

DNA backbone, causing the strands to coil more tightly and interact less, thus lowering the

solution's viscosity.[9]

Q4: My downstream application requires high-molecular-weight DNA (e.g., for long-read

sequencing). What should I do?

If you need intact, unfragmented DNA, you must avoid mechanical shearing and enzymatic

digestion.[3] In this case, the best approach is to handle the lysate very gently. Avoid vigorous

vortexing or pipetting.[3] You can try to dilute the sample with more lysis buffer or use a high-
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salt buffer to make it more manageable.[9] Pipetting with wide-bore tips is also recommended

to minimize physical stress on the DNA molecules.

Q5: My DNase I treatment didn't work and the lysate is still viscous. What went wrong?

There are several potential reasons for DNase I inefficiency:[1]

Missing Cofactors: DNase I requires divalent cations like magnesium (Mg²⁺) and calcium

(Ca²⁺) for its activity.[1] Ensure your lysis buffer contains these at an appropriate

concentration (e.g., 1-10 mM MgCl₂).

Presence of Chelators: If your buffer contains chelating agents like EDTA, they will sequester

the essential divalent cations, inhibiting DNase I activity.[1]

Insufficient Enzyme or Incubation Time: You may need to optimize the concentration of

DNase I or increase the incubation time for your specific sample type.[1]
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Problem Possible Cause Recommended Solution

Viscous Lysate
High concentration of genomic

DNA released from cells.[1][3]

For standard applications

(PCR, cloning): Shear the DNA

by passing the lysate through

a 21-gauge needle 5-10 times

or treat with DNase I.[1] For

high-molecular-weight DNA:

Dilute the lysate with additional

lysis buffer, add salt up to 1-3

M, and handle gently with

wide-bore pipette tips.[9]

Poor Phase Separation

The lysate was too viscous,

preventing clean separation of

aqueous and organic layers.[5]

Reduce lysate viscosity using

one of the methods described

above before adding

chloroform-isoamyl alcohol. If

phases are already poorly

separated, try a longer or

faster centrifugation.

Milky/Cloudy Appearance in

Aqueous Phase

Contamination with lipids or

proteins.[10][11] This can

happen if the lysate is too

viscous, leading to carryover

from the interphase.

Repeat the chloroform-isoamyl

alcohol extraction on the

collected aqueous phase.

Ensure the lysate is not

viscous before the first

extraction.

Low DNA Yield

Incomplete transfer of the

aqueous phase due to

viscosity.[3] Clogging of

purification columns by viscous

lysate.[2]

Ensure viscosity is fully

reduced before proceeding

with the extraction to allow for

complete and easy transfer of

the supernatant. Centrifuge the

lysate at high speed to pellet

any remaining debris before

column loading.[12]

Low Purity (A260/280 < 1.7) Protein contamination, often

from pulling part of the

Be less ambitious when

collecting the aqueous phase;

leave a small amount behind
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interphase during aqueous

phase collection.[1]

to avoid disturbing the

interphase. A second

chloroform wash can also help

remove residual phenol and

protein.[13]

Experimental Protocols
Protocol 1: Viscosity Reduction by Mechanical Shearing
(Syringe)
This method is suitable when downstream applications do not require high-molecular-weight

DNA.

Methodology:

After the initial cell lysis step, draw the viscous lysate into a 5 mL or 10 mL syringe fitted with

a 21-gauge needle.

Gently and steadily expel the lysate back into the original tube.

Repeat this process 5-10 times. The lysate should become noticeably less viscous.

Avoid creating bubbles, as this can denature proteins.

Proceed with the standard chloroform-isoamyl alcohol extraction protocol.

Protocol 2: Viscosity Reduction by Enzymatic Digestion
(DNase I)
This is a highly effective method for reducing viscosity when downstream applications are not

sensitive to fragmented DNA.

Methodology:

Following cell lysis, add DNase I to the lysate to a final concentration of 10-100 U/mL.[8]
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Ensure the lysis buffer contains the necessary cofactor, MgCl₂, at a concentration of 1-10

mM.[1] Note: Do not use this method if your buffer contains EDTA.

Incubate the sample at 37°C for 15-30 minutes, or until the viscosity is reduced.

Proceed with the chloroform-isoamyl alcohol extraction. The DNase I will be denatured and

removed along with other proteins.

Protocol 3: Viscosity Management with High Salt and
Dilution
This method is recommended when preserving the integrity of high-molecular-weight DNA is

critical.

Methodology:

If the lysate is viscous, add an additional 0.5 to 1.0 volume of your lysis buffer to dilute the

sample.

Alternatively, or in addition, add sterile 5 M NaCl solution to the lysate to a final concentration

of 0.5 M to 3 M.[9]

Mix gently by inverting the tube several times. Do not vortex.

Use wide-bore pipette tips for all subsequent transfer steps to minimize mechanical

shearing.

Proceed with the chloroform-isoamyl alcohol extraction.
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Gentle Methods

Aggressive Methods

Viscous Lysate Encountered

Is high-molecular-weight
DNA required for

downstream application?

Use Gentle Handling:
- Dilute with Lysis Buffer

- Add High Salt (1-3 M NaCl)
- Use Wide-Bore Pipette Tips

- Avoid Vortexing

  Yes  

Shear or Digest DNA

  No  

Proceed to Chloroform
Isoamyl Alcohol Extraction
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Mechanical
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Enzymatic
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Caption: Troubleshooting workflow for a viscous lysate.
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Step 1: Cell Lysis

Step 2: Phase Separation

Step 3: Collection

Cell Pellet + Lysis Buffer

Viscous Lysate
(Proteins, Lipids, RNA, and
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High viscosity here prevents

clean separation in the next step
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Caption: Impact of viscosity on extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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